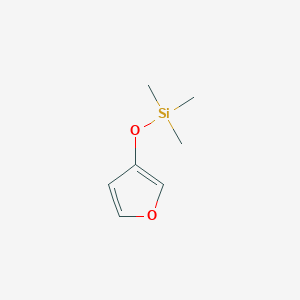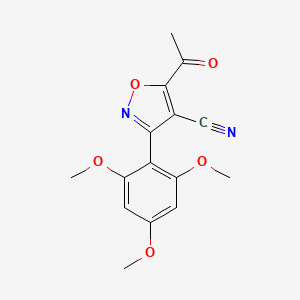![molecular formula C26H39N3Na2O6S2 B12887602 Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate CAS No. 478250-26-9](/img/structure/B12887602.png)
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate is a complex organic compound that belongs to the class of benzoimidazoles This compound is characterized by its unique structure, which includes a heptadecyl chain and a benzoimidazo-pyrazole core with disulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and catalysts.
Mécanisme D'action
The mechanism of action of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoimidazo-thiazole derivatives: Known for their antimicrobial properties.
Imidazo-pyrazole derivatives: Studied for their anticancer activities.
Uniqueness
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate stands out due to its unique combination of a long heptadecyl chain and disulfonate groups, which confer distinct physicochemical properties and enhance its solubility and reactivity in various environments .
Propriétés
Numéro CAS |
478250-26-9 |
|---|---|
Formule moléculaire |
C26H39N3Na2O6S2 |
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
disodium;2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-3,6-disulfonate |
InChI |
InChI=1S/C26H41N3O6S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(37(33,34)35)26-27-23-20-21(36(30,31)32)18-19-24(23)29(26)28-22;;/h18-20,25H,2-17H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
HHRKWVDRDOZBQC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NN2C3=C(C=C(C=C3)S(=O)(=O)[O-])N=C2C1S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)

![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)








![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
